- Cobalt nanoparticles supported on N-doped mesoporous carbon as highly efficient catalyst for synthesis of aromatic amines, Journal of Colloid and Interface Science (2017, 2017, , 231-240
Cas no 98018-66-7 (N-benzyl-2-chloroaniline)
N-benzyl-2-chloroaniline structure
Product Name:N-benzyl-2-chloroaniline
كاس عدد:98018-66-7
وسط:C13H12ClN
ميغاواط:217.694082260132
CID:750782
PubChem ID:10242481
Update Time:2025-05-21
N-benzyl-2-chloroaniline الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzenemethanamine, N-(2-chlorophenyl)-
- N-BENZYL-N-(2-CHLOROPHENYL)AMINE
- Benzylamine, N-(o-chlorophenyl)- (6CI, 7CI)
- N-(2-Chlorophenyl)benzenemethanamine (ACI)
- 2-Chloro-N-benzylaniline
- N-Benzyl-2-chloroaniline
- N-benzyl-2-chloroaniline
-
- نواة داخلي: 1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
- مفتاح Inchi: RJIRIFJATWTRKR-UHFFFAOYSA-N
- ابتسامات: ClC1C(NCC2C=CC=CC=2)=CC=CC=1
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 15
- تدوير ملزمة العد: 3
N-benzyl-2-chloroaniline الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI01545-50mg |
Benzenemethanamine, N-(2-chlorophenyl)- |
98018-66-7 | 95% | 50mg |
$282.00 | 2024-07-18 | |
| A2B Chem LLC | AI01545-100mg |
Benzenemethanamine, N-(2-chlorophenyl)- |
98018-66-7 | 95% | 100mg |
$324.00 | 2024-07-18 | |
| A2B Chem LLC | AI01545-250mg |
Benzenemethanamine, N-(2-chlorophenyl)- |
98018-66-7 | 95% | 250mg |
$376.00 | 2024-07-18 | |
| A2B Chem LLC | AI01545-500mg |
Benzenemethanamine, N-(2-chlorophenyl)- |
98018-66-7 | 95% | 500mg |
$535.00 | 2024-07-18 | |
| A2B Chem LLC | AI01545-1g |
Benzenemethanamine, N-(2-chlorophenyl)- |
98018-66-7 | 95% | 1g |
$653.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305322-50mg |
n-Benzyl-2-chloroaniline |
98018-66-7 | 97% | 50mg |
¥1857.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305322-100mg |
n-Benzyl-2-chloroaniline |
98018-66-7 | 97% | 100mg |
¥2775.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305322-250mg |
n-Benzyl-2-chloroaniline |
98018-66-7 | 97% | 250mg |
¥3481.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305322-500mg |
n-Benzyl-2-chloroaniline |
98018-66-7 | 97% | 500mg |
¥7156.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305322-1g |
n-Benzyl-2-chloroaniline |
98018-66-7 | 97% | 1g |
¥9696.00 | 2024-04-23 |
N-benzyl-2-chloroaniline طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ; 1 MPa, 150 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][N-(5-methyl-2-pyridinyl-κN)-P,P-diphenylphospho… Solvents: Diglyme ; 24 h, 70 °C
المراجع
- New Iridium Catalysts for the Efficient Alkylation of Anilines by Alcohols under Mild Conditions, Chemistry - A European Journal (2010, 2010, 16(44), 13193-13198
طريقة الإنتاج 3
رد فعل الشرط
1.1 Catalysts: Oxygen , Cesium hydroxide, monohydrate Solvents: Mesitylene ; 24 h, 140 °C
المراجع
- Insight into O2-Promoted Base-Catalyzed N-Alkylation of Amines with Alcohols, European Journal of Organic Chemistry (2015, 2015, 2015(13), 2972-2977
طريقة الإنتاج 4
رد فعل الشرط
1.1 Catalysts: Silver , Iron chloride (FeCl3) Solvents: o-Xylene ; 18 h, reflux
المراجع
- γ-Alumina-Supported Silver Cluster for N-Benzylation of Anilines with Alcohols, ChemCatChem (2009, 2009, 1(4), 497-503
طريقة الإنتاج 5
رد فعل الشرط
1.1 Catalysts: Magnetite (Fe3O4) (silica coated) , Silver triflate , Silica , Chloro[diphenyl[2-(triethoxysilyl)ethyl]phosphine-κP]gold (supported on silica-coated Fe3O4) Solvents: Dichloromethane ; 10 min, rt
1.2 Reagents: Hantzsch ester ; 3 h, rt
1.2 Reagents: Hantzsch ester ; 3 h, rt
المراجع
- Magnetic nanoparticle-supported phosphine gold(I) complex: a highly efficient and recyclable catalyst for the direct reductive amination of aldehydes and ketones, Catalysis Science & Technology (2016, 2016, 6(12), 4554-4564
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Oxygen , Cesium hydroxide Catalysts: Manganese oxide (MnO2) ; 24 h, 135 °C
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
المراجع
- Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air, Organic Letters (2011, 2011, 13(23), 6184-6187
طريقة الإنتاج 7
رد فعل الشرط
1.1 Catalysts: Silver triflate , Chloro(triphenylphosphine)gold Solvents: Dichloromethane ; 10 min, rt
1.2 Reagents: Hantzsch ester ; 3 h, rt
1.2 Reagents: Hantzsch ester ; 3 h, rt
المراجع
- Direct reductive amination of aromatic aldehydes catalyzed by gold(I) complex under transfer hydrogenation conditions, Chemical Communications (Cambridge, 2011, 47(23), 6605-6607
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Pyridine , Potassium tert-butoxide Solvents: Toluene ; 12 h, 135 °C
المراجع
- Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions, Chemical Communications (Cambridge, 2020, 56(88), 13607-13610
طريقة الإنتاج 9
رد فعل الشرط
1.1 30 min, rt
1.2 Reagents: Pinacolborane ; 12 h, rt
1.2 Reagents: Pinacolborane ; 12 h, rt
المراجع
- Catalyst- and solvent-free efficient access to N-alkylated amines via reductive amination using HBpin, Organic & Biomolecular Chemistry (2020, 2020, 18(20), 3853-3857
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: Iron chloride (FeCl) , 2-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-pyridinyl]-1H-benzimidazole Solvents: Toluene ; 36 h, 110 °C
المراجع
- Iron-catalyzed N-alkylation of aromatic amines via borrowing hydrogen strategy, Journal of Coordination Chemistry (2021, 2021, , 4-6
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Sodium borohydride Catalysts: Samarium, tris[tetrahydroborato(1-)-H,H′]-, (OC-6-11)-, compd. with tetrahydrofu… Solvents: Tetrahydrofuran ; 3 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
- Samarium borohydride as effective reagent for synthesis of various imines and secondary amines, Journal of Modern Chemistry & Chemical Technology (2018, 2018, 9(1), 21-50
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ; 8 h, 3 MPa, 80 °C
المراجع
- Selective and recyclable rhodium nanocatalysts for the reductive N-alkylation of nitrobenzenes and amines with aldehydes, RSC Advances (2015, 2015, 5(70), 56936-56941
طريقة الإنتاج 13
رد فعل الشرط
1.1 Solvents: Acetic acid ; 30 min, rt; rt → 0 °C
1.2 Reagents: Sodium borohydride ; 5 min, 0 °C
1.3 Solvents: Water
1.2 Reagents: Sodium borohydride ; 5 min, 0 °C
1.3 Solvents: Water
المراجع
- para-Selective C-H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis, Journal of the American Chemical Society (2019, 2019, 141(16), 6719-6725
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: 1658434-87-7 Solvents: Diglyme ; 24 h, 70 °C; 70 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- New Iridium Catalysts for the Selective Alkylation of Amines by Alcohols under Mild Conditions and for the Synthesis of Quinolines by Acceptor-less Dehydrogenative Condensation, Chemistry - A European Journal (2014, 2014, 20(41), 13279-13285
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (Cu2O) , Tetrabutylammonium bromide , Silica Solvents: Water ; 1.5 h, 100 °C
المراجع
- SiO2-Cu2O: An efficient and recyclable heterogeneous catalyst for N-benzylation of primary and secondary amines, Cuihua Xuebao (2014, 2014, 35(3), 444-450
طريقة الإنتاج 16
رد فعل الشرط
1.1 Catalysts: Alumina (complexes with Pt-Sn) , Platinum, compd. with tin (1:3) (γ-alumina-supported) ; 32 h, 145 °C
المراجع
- Scalable synthesis of secondary and tertiary amines by heterogeneous Pt-Sn/γ-Al2O3 catalyzed N-alkylation of amines with alcohols, Tetrahedron (2016, 2016, 72(51), 8516-8521
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: Zinc nitrate Solvents: Toluene ; 36 h, 140 °C
المراجع
- Zinc-Catalyzed N-Alkylation of Aromatic Amines with Alcohols: A Ligand-Free Approach, Advanced Synthesis & Catalysis (2020, 2020, 362(20), 4409-4414
طريقة الإنتاج 18
رد فعل الشرط
1.1 Catalysts: Alumina , Platinum alloy, nonbase, Pt,Sn Solvents: o-Xylene ; 24 h, 145 °C
المراجع
- Pt-Sn/γ-Al2O3-Catalyzed Highly Efficient Direct Synthesis of Secondary and Tertiary Amines and Imines, Chemistry - A European Journal (2011, 2011, 17(47), 13308-13317
طريقة الإنتاج 19
رد فعل الشرط
1.1 Catalysts: Ruthenium dioxide (nickel complex supported on SBA-15) Solvents: Toluene ; 24 h, 120 °C
المراجع
- Highly Selective Synergistic N-Alkylation of Amines with ROH Catalyzed by Nickel-Ruthenium, ACS Sustainable Chemistry & Engineering (2022, 2022, 10(26), 8342-8349
طريقة الإنتاج 20
رد فعل الشرط
1.1 Catalysts: Indium zinc sulfide (In2ZnS4) (nanocomposite with carbon quantum dots) ; 18 h
المراجع
- Replacement of Pd nanoparticles: Hydrogenation promoted by frustrated Lewis acid-base pairs in carbon quantum dots, Journal of Catalysis (2020, 2020, , 304-310
طريقة الإنتاج 21
رد فعل الشرط
1.1 Reagents: Ammonia borane Catalysts: Palladium, compd. with platinum (Fe3O4 supported) Solvents: Methanol ; rt
1.2 Reagents: Acetic acid Solvents: Methanol ; 6 s, 40 psi, rt
1.2 Reagents: Acetic acid Solvents: Methanol ; 6 s, 40 psi, rt
المراجع
- Simple reversible fixation of a magnetic catalyst in a continuous flow system: ultrafast reduction of nitroarenes and subsequent reductive amination using ammonia borane, Catalysis Science & Technology (2020, 2020, 10(4), 944-949
طريقة الإنتاج 22
رد فعل الشرط
1.1 Catalysts: Potassium hydroxide , Carbon nitride (C3N4) Solvents: Toluene ; 18 h, 130 °C
المراجع
- Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions, Journal of Catalysis (2023, 2023, , 80-98
طريقة الإنتاج 23
رد فعل الشرط
1.1 Reagents: Tetramethyldisilazane Catalysts: Indium triiodide Solvents: Toluene ; 1 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Indium-catalyzed reduction of secondary amides with a hydrosiloxane leading to secondary amines, Tetrahedron Letters (2015, 2015, 56(46), 6448-6451
طريقة الإنتاج 24
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: Carbon Solvents: Toluene ; 24 h, 130 °C
المراجع
- Carbon-catalysed reductive hydrogen atom transfer reactions, Nature Communications (2015, 2015, , 1-6478
طريقة الإنتاج 25
رد فعل الشرط
1.1 Catalysts: Gold , Titania Solvents: Toluene ; 33 h, 120 °C
المراجع
- Direct One-Pot Reductive N-Alkylation of Nitroarenes by using Alcohols with Supported Gold Catalysts, Chemistry - A European Journal (2011, 2011, 17(26), 7172-7177
طريقة الإنتاج 26
رد فعل الشرط
1.1 Catalysts: Tetrabutylammonium fluoride , Zinc , Potassium fluoride , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Water ; 48 h, 90 °C
المراجع
- Selective C-C bonds formation, N-alkylation and benzo[d]imidazoles synthesis by a recyclable zinc composite, Chinese Chemical Letters (2022, 2022, 33(1), 266-270
طريقة الإنتاج 27
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: Copper Solvents: Toluene ; 24 h, 180 °C
المراجع
- Alcohol Amination Catalyzed by Copper Powder as a Self-Supported Catalyst, ChemSusChem (2019, 2019, 12(13), 3185-3191
طريقة الإنتاج 28
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Toluene ; 24 h, 130 °C
المراجع
- [(PPh3)2NiCl2]-Catalyzed C-N Bond Formation Reaction via Borrowing Hydrogen Strategy: Access to Diverse Secondary Amines and Quinolines, Journal of Organic Chemistry (2021, 2021, 86(9), 6994-7001
N-benzyl-2-chloroaniline Raw materials
- N-(2-chlorophenyl)benzamide
- Benzyl alcohol
- Benzaldehyde
- Benzenamine, 2-chloro-N-(phenylmethylene)-, (E)-
N-benzyl-2-chloroaniline Preparation Products
N-benzyl-2-chloroaniline الوثائق ذات الصلة
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
98018-66-7 (N-benzyl-2-chloroaniline) منتجات ذات صلة
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
الموردين الموصى بهم
Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Shandong Feiyang Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Essenoi Fine Chemical Co., Limited
عضو ذهبي
مورد الصين
مُحْضِر
上海帛亦医药科技有限公司
عضو ذهبي
مورد الصين
مُحْضِر
ASIACHEM I&E (JIANGSU) CO., LTD
عضو ذهبي
مورد الصين
كميّة كبيرة